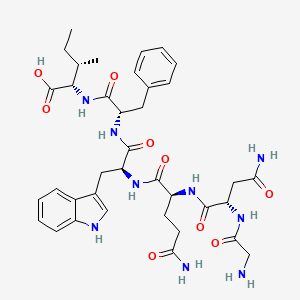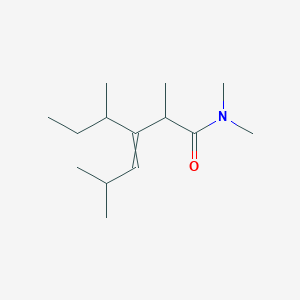
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide is an organic compound characterized by its unique structure, which includes a butan-2-yl group and a hex-3-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide typically involves the reaction of butan-2-ylamine with a suitable hex-3-enamide precursor. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions and can be scaled up to produce large quantities of the compound. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-2-enamide: Similar structure but with a different position of the double bond.
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-4-enamide: Another isomer with the double bond at a different position.
3-(Butan-2-yl)-N,N,2,5-tetramethylhexane: Lacks the double bond, making it a saturated analog.
Uniqueness
3-(Butan-2-yl)-N,N,2,5-tetramethylhex-3-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
922177-57-9 |
|---|---|
Fórmula molecular |
C14H27NO |
Peso molecular |
225.37 g/mol |
Nombre IUPAC |
3-butan-2-yl-N,N,2,5-tetramethylhex-3-enamide |
InChI |
InChI=1S/C14H27NO/c1-8-11(4)13(9-10(2)3)12(5)14(16)15(6)7/h9-12H,8H2,1-7H3 |
Clave InChI |
YIKDZFRQBVKTIR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=CC(C)C)C(C)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
![Methyl 3-[(propane-2-sulfonyl)amino]benzoate](/img/structure/B14197012.png)
amino}piperidin-1-yl)ethan-1-one](/img/structure/B14197023.png)
![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)
![2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile](/img/structure/B14197028.png)
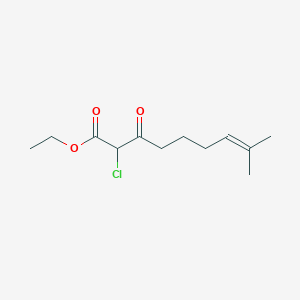

![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)
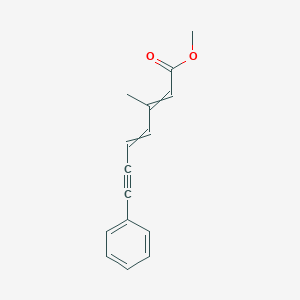
![4-Ethyl-3,6-bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14197060.png)
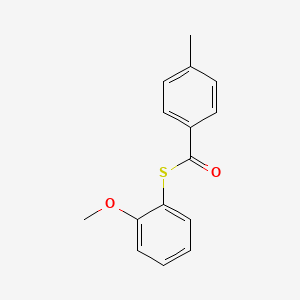
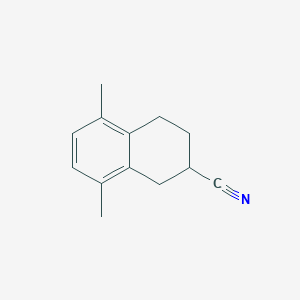
![Quinoline, 6-nitro-2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B14197065.png)
